2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
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Overview
Description
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound featuring a triazole ring, bromophenyl, pyridinyl, and chloromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps:
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Formation of the Triazole Ring: : The triazole ring is synthesized by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. For instance, 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can be prepared by reacting 4-bromobenzoyl chloride with pyridine-3-carbohydrazide in the presence of a base .
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S-Alkylation: : The triazole thiol is then subjected to S-alkylation using 2-bromo-N-(4-chloro-2-methylphenyl)acetamide under alkaline conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenated solvents, strong bases, or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives in various chemical reactions.
Biology
Biologically, the compound exhibits significant antimicrobial and antifungal activities. It is investigated for its potential to inhibit the growth of various bacterial and fungal strains.
Medicine
In medicinal research, the compound is explored for its anticancer properties. Its ability to interfere with cellular processes in cancer cells makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromophenyl and pyridinyl groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the type of cells or organisms being targeted.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar in structure but lacks the pyridinyl and chloromethylphenyl groups.
4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Similar but does not have the acetamide linkage.
N-(4-chloro-2-methylphenyl)-2-bromoacetamide: Contains the acetamide linkage but lacks the triazole ring.
Uniqueness
The uniqueness of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide lies in its combination of functional groups, which confer a broad range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H17BrClN5OS |
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Molecular Weight |
514.8 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H17BrClN5OS/c1-14-11-17(24)6-9-19(14)26-20(30)13-31-22-28-27-21(15-3-2-10-25-12-15)29(22)18-7-4-16(23)5-8-18/h2-12H,13H2,1H3,(H,26,30) |
InChI Key |
MRJJNMRNXHSWMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
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